molecular formula C10H8Cl2N2 B1425444 5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole CAS No. 1053657-20-7

5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole

Cat. No.: B1425444
CAS No.: 1053657-20-7
M. Wt: 227.09 g/mol
InChI Key: ZTZALKNSSDQIHI-UHFFFAOYSA-N
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Description

5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a chlorophenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole typically involves the chloromethylation of 2-(4-chlorophenyl)-1H-imidazole. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction Reactions: Reduction of the chlorophenyl group can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can interact with metal ions or other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-Methyl-2-(4-chlorophenyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior and biological activity.

    5-Chloromethyl-2-phenyl-1H-imidazole:

Uniqueness

5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZALKNSSDQIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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